2,4-Difluoro-5-methoxybenzaldehyde oxime
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Overview
Description
2,4-Difluoro-5-methoxybenzaldehyde oxime is an organic compound with the molecular formula C8H7F2NO2. It is a derivative of benzaldehyde, where the aldehyde group is converted to an oxime, and the benzene ring is substituted with two fluorine atoms and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-methoxybenzaldehyde oxime typically involves the reaction of 2,4-Difluoro-5-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-methoxybenzaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.
Reduction: The oxime group can be reduced to form amines.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitrile or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2,4-Difluoro-5-methoxybenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-methoxybenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atoms and methoxy group can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluoro-5-methoxybenzaldehyde: Lacks the oxime group, making it less reactive in certain chemical reactions.
2,4-Difluoro-5-hydroxybenzaldehyde oxime: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its chemical properties and reactivity.
Uniqueness
2,4-Difluoro-5-methoxybenzaldehyde oxime is unique due to the presence of both fluorine atoms and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The oxime group also provides additional functionality for various chemical transformations .
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
(NE)-N-[(2,4-difluoro-5-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8-2-5(4-11-12)6(9)3-7(8)10/h2-4,12H,1H3/b11-4+ |
InChI Key |
HKCCAQDFYVTLFQ-NYYWCZLTSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/O)F)F |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NO)F)F |
Origin of Product |
United States |
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